Levallorphan - 152-02-3

Levallorphan

Catalog Number: EVT-273302
CAS Number: 152-02-3
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levallorphan is a morphinane alkaloid.
An opioid antagonist with properties similar to those of naloxone; in addition it also possesses some agonist properties. It should be used cautiously; levallorphan reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression such as that induced by alcohol or other non-opioid central depressants. (From Martindale, The Extra Pharmacopoeia, 30th ed, p683)
Levallorphan is a natural product found in Papaver somniferum and Euglena gracilis with data available.
An opioid antagonist with properties similar to those of NALOXONE; in addition it also possesses some agonist properties. It should be used cautiously; levallorphan reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression such as that induced by alcohol or other non-opioid central depressants. (From Martindale, The Extra Pharmacopoeia, 30th ed, p683)
Synthesis Analysis

The synthesis of levallorphan involves several intricate steps, typically starting from morphinan derivatives. The following outlines the key methods used in its synthesis:

  1. Initial Reaction: The synthesis begins with the reaction of a morphinan derivative with an allyl group, typically using reagents such as sodium borohydride for reduction amination.
  2. Bischler-Napieralski Reaction: This step involves cyclization to form the core structure of levallorphan, which is facilitated by dehydrating agents.
  3. Alkalization and Hydrolysis: Following cyclization, intermediates undergo alkalization and hydrolysis to yield the final product.
  4. Purification: The final product is purified through crystallization from solvents like ethanol or acetone to obtain levallorphan in high purity.

Technical details indicate that reaction conditions such as temperature and solvent choice are critical for maximizing yield and purity. For instance, sodium borohydride is used at controlled temperatures ranging from -5°C to 10°C during specific reduction steps .

Molecular Structure Analysis

Levallorphan possesses a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C₁₉H₂₅NO
  • Molecular Weight: 283.4 g/mol
  • Structure: The structure features a phenanthrene ring system with a piperidine moiety, which contributes to its pharmacological activity.

Structural Data

PropertyValue
Molecular Weight283.4 g/mol
Melting Point181°C
SolubilitySoluble in water; sparingly soluble in ethanol
Octanol/Water Partition Coefficient3.48
Chiral Centers3

The presence of multiple chiral centers indicates that levallorphan exists as enantiomers, which can exhibit different pharmacological effects .

Chemical Reactions Analysis

Levallorphan participates in various chemical reactions primarily due to its functional groups:

  1. Reduction Reactions: It can undergo reduction via sodium borohydride, facilitating the conversion of ketones to alcohols.
  2. Cyclization Reactions: The Bischler-Napieralski reaction is crucial for forming the morphinan framework.
  3. Hydrolysis: Under acidic or basic conditions, levallorphan can be hydrolyzed to yield different derivatives or metabolites.

These reactions are essential for both its synthesis and potential modifications for therapeutic applications .

Mechanism of Action

Levallorphan acts primarily as an antagonist at mu-opioid receptors, which are responsible for mediating the effects of opioids such as analgesia and respiratory depression. Its mechanism involves:

  • Binding Affinity: Levallorphan exhibits high binding affinity for mu-opioid receptors, blocking the action of agonists like morphine.
  • Nicotinic Acetylcholine Receptors: Additionally, it interacts with nicotinic acetylcholine receptors (α2 and α3), contributing to its diverse pharmacological profile.

This antagonistic action makes it effective in reversing opioid-induced respiratory depression and preventing further opioid effects .

Physical and Chemical Properties Analysis

Levallorphan exhibits several notable physical and chemical properties that influence its therapeutic use:

  • Appearance: Typically appears as colorless crystals when crystallized from ethanol.
  • Stability: It is stable under normal conditions but may degrade under extreme pH or temperature variations.
  • Solubility Profile: Its solubility in water allows for easy administration via injection or oral formulations.

The octanol/water partition coefficient suggests moderate lipophilicity, which aids in its absorption and distribution within biological systems .

Applications

Levallorphan has several significant applications in medical science:

  • Opioid Overdose Treatment: It is primarily used in emergency medicine to counteract respiratory depression caused by opioid overdose.
  • Surgical Anesthesia: Levallorphan can be utilized during surgical procedures to manage pain while minimizing the risk of respiratory complications associated with opioids.
  • Research Tool: In pharmacological research, it serves as a tool to study opioid receptor functions and the mechanisms underlying addiction and withdrawal symptoms.

Historical Context and Evolution of Levallorphan in Opioid Research

Emergence of Mixed Agonist-Antagonist Opioids in Mid-20th Century Pharmacology

The mid-20th century marked a transformative period in opioid pharmacology, driven by efforts to dissociate analgesia from addiction and respiratory depression. Researchers sought compounds that could antagonize harmful effects of opioids while retaining therapeutic benefits. The conceptual breakthrough emerged from structure-activity relationship (SAR) studies, revealing that N-allyl substitutions on opioid scaffolds converted pure agonists into agents with dual properties. For example, nalorphine (N-allylnormorphine), synthesized in the 1940s, demonstrated antagonism of morphine-induced respiratory depression while retaining partial analgesic efficacy [5] [6]. This validated the "mixed agonist-antagonist" concept, fundamentally shifting receptor theory.

Pharmacological characterization relied heavily on novel bioassays. The guinea pig ileum preparation became pivotal, showing opioid agonists inhibited electrically induced contractions via myenteric plexus receptors, while antagonists reversed this effect. Similarly, the mouse vas deferens assay allowed discrimination of receptor subtypes. These models revealed that mixed agents like nalorphine exhibited low intrinsic efficacy at μ-opioid receptors (MOR) but high affinity, enabling competitive antagonism against full agonists like morphine. Concurrently, emerging concepts of receptor heterogeneity (μ, κ, δ) explained their κ-opioid receptor (KOR)-mediated analgesia [5]. Thus, mixed opioids represented both pharmacological tools and therapeutic candidates aimed at improving safety profiles.

Development of Levallorphan as a Structural Analog of Morphine and Morphinan Derivatives

Levallorphan (17-allyl-3-hydroxymorphinan) emerged in the early 1950s as a semisynthetic derivative of the morphinan scaffold. Its design leveraged molecular simplification strategies applied to morphine’s complex phenanthrene structure. Removal of morphine’s furan ring (ether bridge) and 6-alcohol yielded the tetracyclic morphinan core, enhancing metabolic stability and simplifying synthesis. Crucially, the levorotatory enantiomer of racemorphan (levorphanol) was known to possess opioid activity, while the dextro isomer was inactive [10]. Levallorphan incorporated two strategic modifications:

  • N-allyl substitution: Replacing the N-methyl group of levorphanol with N-allyl conferred antagonist properties, mirroring the structure-activity relationship observed in nalorphine.
  • Stereochemical refinement: Isolating the (-)-isomer ensured optimal receptor engagement, as enantiopurity maximized affinity and specificity [7] [9].

Table 1: Structural Evolution from Morphine to Levallorphan

CompoundCore StructureKey ModificationsPharmacological Outcome
MorphinePhenanthreneNone (natural alkaloid)Full MOR agonist
LevorphanolMorphinanRemoval of furan ring, 6-OHFull MOR/KOR agonist
LevallorphanMorphinanN-allyl substitution; (-)-isomerMOR antagonist/KOR agonist

Receptor binding studies later confirmed levallorphan’s high affinity for MOR (Ki = 0.2–1.1 nM) and KOR (Ki = 0.5–2.3 nM). Its KOR agonism provided mild analgesia in animal models like the rat tail-flick test, while MOR antagonism was demonstrated by its ability to shift morphine dose-response curves rightward in squirrel monkeys [8] [10]. This bifunctionality stemmed directly from its rationally engineered structure.

Role in Early Opioid Antagonism: Transition from Nalorphine to Modern Antagonists

Levallorphan played a pivotal transitional role in opioid antagonist development. Preceded by nalorphine, it addressed key limitations of early agents. Nalorphine’s clinical utility was hampered by severe dysphoria and hallucinations due to potent KOR activation and σ-receptor interactions. Levallorphan offered a refined profile with more predictable antagonism.

Quantitative pharmacology studies illuminated its mechanism. In squirrel monkeys trained under a shock-titration schedule, levallorphan produced parallel rightward shifts in dose-response curves for both MOR (methadone) and KOR (U50,488) agonists. Apparent pA2 values (a measure of antagonist potency) were calculated as 6.1 against methadone (MOR) and 5.2 against U50,488 (KOR), confirming its broader spectrum antagonism compared to nalorphine [8]. Unlike pure antagonists like naltrexone (pA2 MOR = 7.7), levallorphan’s partial KOR agonism limited its maximal antagonistic efficacy but provided a template for further optimization.

Table 2: Antagonist Potency (pA2) of Early Opioid Antagonists

AntagonistpA2 vs. l-Methadone (MOR)pA2 vs. U50,488 (KOR)Key Clinical Applications
Nalorphine6.05.5Limited due to psychotomimetics
Levallorphan6.15.2Opioid reversal (respiratory depression)
Nalbuphine6.15.2Mixed agonist-antagonist analgesia
Naltrexone7.76.5Gold standard MOR antagonism

Therapeutically, levallorphan was adopted for reversing opioid-induced respiratory depression, often combined with opioids like pethidine (e.g., Pethilorfan®) to mitigate side effects [4] [9]. Its ability to cross the placental barrier also made it useful in obstetrics to manage neonatal asphyxia. However, its KOR-mediated psychotomimetic effects and shorter duration than naltrexone limited long-term use. Crucially, levallorphan’s pharmacophore informed later antagonists. The discovery that N-cyclopropylmethyl (instead of N-allyl) enhanced duration led to naloxone and naltrexone, which replaced levallorphan clinically by the 1970s [5] [6]. Thus, levallorphan bridged early SAR insights to modern opioid antagonists.

Properties

CAS Number

152-02-3

Product Name

Levallorphan

IUPAC Name

(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m0/s1

InChI Key

OZYUPQUCAUTOBP-QXAKKESOSA-N

SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Solubility

WHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER; 1 G SOL IN ABOUT 20 ML WATER; PRACTICALLY INSOL IN ETHER; INSOL IN CHLOROFORM; 1 G SOL IN ABOUT 60 ML ALCOHOL /TARTRATE/
SOL IN WATER; SPARINGLY SOL IN ETHANOL; INSOL IN CHLOROFORM & DIETHYL ETHER
2.52e-02 g/L

Synonyms

Levallorphan; Naloxiphan; Lorfan; Levallorphane; Levallorphanum; Levalorfano; levallorphan tartate

Canonical SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Isomeric SMILES

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.